M2 Is One of Four Explicitly Recommended Urinary Markers for MDMB-CHMICA Consumption—Parent Compound Is Virtually Absent in Urine
Franz et al. (2017) conducted the definitive in vivo Phase I metabolism study of MDMB-CHMICA in authentic human urine samples using LC-ESI-MS/MS and LC-ESI-QToF-MS. Among 31 total metabolites identified in vivo, the authors explicitly recommend exactly four targets for selective and sensitive urine screening: one monohydroxylated metabolite, the ester hydrolysis product (i.e., M2), and two further hydroxylated metabolites of the ester hydrolysis product [1]. The parent compound MDMB-CHMICA was not recommended as a urinary target due to its near-complete metabolism. Screening of 5,717 authentic urine samples using an LC-ESI-MS/MS method incorporating two of these main metabolites resulted in 818 confirmed cases of MDMB-CHMICA consumption (14% positivity rate), demonstrating real-world applicability [1]. In contrast, the parent MDMB-CHMICA is rarely detectable in urine—Gaunitz et al. (2018) reported parent concentrations of only 0.01 ng/mL in urine from a confirmed fatality, while monohydroxylated metabolites predominated in blood, kidney, and liver specimens [2].
| Evidence Dimension | Recommendation status as urinary screening target and detection frequency in authentic urine samples |
|---|---|
| Target Compound Data | M2 (ester hydrolysis product): 1 of 4 explicitly recommended urinary targets by Franz et al. (2017); incorporated into validated LC-ESI-MS/MS screening method; 14% positivity rate across 5,717 samples |
| Comparator Or Baseline | MDMB-CHMICA parent compound: not recommended as urinary target due to extensive metabolism; detected at only 0.01 ng/mL in post-mortem urine (Gaunitz et al., 2018); monohydroxylated metabolites (not M2) were the predominant species in blood and tissue |
| Quantified Difference | M2 is a recommended urinary marker; parent compound is analytically unsuitable for urine-based screening (near-absence in urine). M2 vs. M1 (monohydroxylated): M1 predominates in blood/tissue; M2 (and its hydroxylated derivatives) recommended alongside M1 for comprehensive urine coverage. |
| Conditions | In vivo human Phase I metabolism; LC-ESI-MS/MS and LC-ESI-QToF-MS; 5,717 authentic human urine samples (Franz et al., 2017); post-mortem femoral blood, cardiac blood, urine, brain, lung, liver, kidney, gastric content, psoas muscle (Gaunitz et al., 2018) |
Why This Matters
A laboratory attempting to detect MDMB-CHMICA consumption using urine as the matrix cannot rely on the parent compound standard; M2 is one of only four metabolites specifically validated as suitable urinary targets in a large-scale (n = 5,717) authentic sample study.
- [1] Franz F, Angerer V, Moosmann B, Auwärter V. Phase I metabolism of the highly potent synthetic cannabinoid MDMB-CHMICA and detection in human urine samples. Drug Test Anal. 2017;9(5):744-753. doi:10.1002/dta.2049 View Source
- [2] Gaunitz F, Lehmann S, Thomas A, Thevis M, Rothschild MA, Mercer-Chalmers-Bender K. Post-mortem distribution of the synthetic cannabinoid MDMB-CHMICA and its metabolites in a case of combined drug intoxication. Int J Legal Med. 2018;132(6):1645-1657. doi:10.1007/s00414-018-1911-8 View Source
